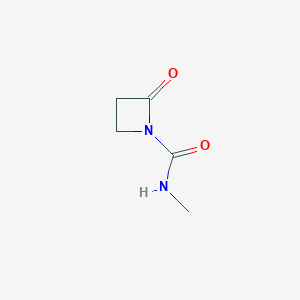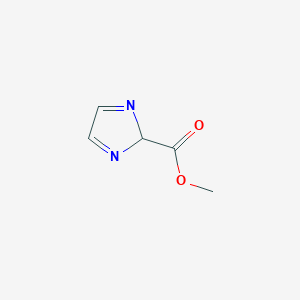
Sodium cyclopropanethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium cyclopropanethiolate is an organosulfur compound characterized by the presence of a cyclopropane ring attached to a thiolate group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The cyclopropane ring imparts strain, making the compound highly reactive and useful in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium cyclopropanethiolate can be synthesized through several methods. One common approach involves the reaction of cyclopropyl bromide with sodium hydrosulfide. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) under mild conditions. The general reaction is as follows:
Cyclopropyl bromide+Sodium hydrosulfide→Sodium cyclopropanethiolate+Hydrogen bromide
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cyclopropyl disulfide. Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: The thiolate group in this compound is a good nucleophile, making it reactive in nucleophilic substitution reactions. For example, it can react with alkyl halides to form thioethers.
Reduction: Although less common, reduction reactions can also occur, typically involving the reduction of any oxidized forms back to the thiolate state.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Substitution: Alkyl halides, typically in the presence of a base to deprotonate the thiol group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Cyclopropyl disulfide.
Substitution: Cyclopropyl thioethers.
Reduction: Regeneration of the thiolate form.
Wissenschaftliche Forschungsanwendungen
Sodium cyclopropanethiolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms that involve thiol groups.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of sodium cyclopropanethiolate primarily involves its nucleophilic thiolate group. This group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The cyclopropane ring, due to its ring strain, can also participate in reactions that relieve this strain, such as ring-opening reactions.
Molecular Targets and Pathways:
Nucleophilic Attack: The thiolate group targets electrophilic centers, such as carbonyl groups or alkyl halides.
Ring Strain Relief: The cyclopropane ring can undergo ring-opening reactions, which are often catalyzed by acids or bases.
Vergleich Mit ähnlichen Verbindungen
- Sodium ethanethiolate
- Sodium propanethiolate
- Cyclopropylamine
- Cyclopropylmethanol
Eigenschaften
Molekularformel |
C3H5NaS |
|---|---|
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
sodium;cyclopropanethiolate |
InChI |
InChI=1S/C3H6S.Na/c4-3-1-2-3;/h3-4H,1-2H2;/q;+1/p-1 |
InChI-Schlüssel |
PDVVLVNLVAOGPS-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC1[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)









![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)
